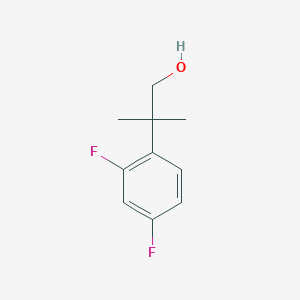
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol typically involves the alkylation of 2,4-difluorobenzene with a suitable alkylating agent. One common method is the reaction of 2,4-difluorobenzene with isobutylene oxide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under reflux conditions in an aprotic solvent like toluene, yielding the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity and yield.
化学反应分析
Types of Reactions
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2,4-difluorophenyl)-2-methylpropan-1-one.
Reduction: Formation of 2-(2,4-difluorophenyl)-2-methylpropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-Difluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its molecular targets, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)-2-methylpropan-1-one
- 2-(2,4-Difluorophenyl)-2-methylpropane
- 2-(2,4-Difluorophenyl)-2-methylpropan-2-ol
Uniqueness
2-(2,4-Difluorophenyl)-2-methylpropan-1-ol is unique due to the presence of both a difluorophenyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate for the synthesis of various derivatives with tailored properties.
属性
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-10(2,6-13)8-4-3-7(11)5-9(8)12/h3-5,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSSJRRIBSNMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368926-75-3 |
Source


|
| Record name | 2-(2,4-difluorophenyl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
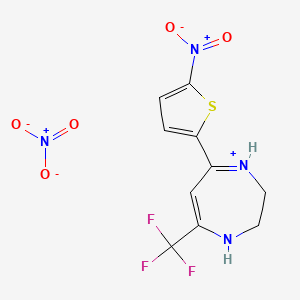
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
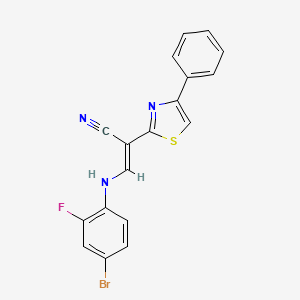
![4,5-dimethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2915934.png)
![4-{[2-({[(3-acetylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2915935.png)
![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)
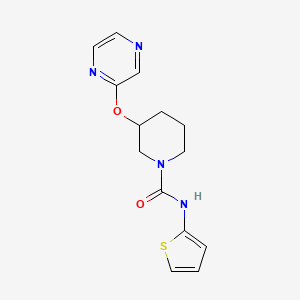
![2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2915940.png)
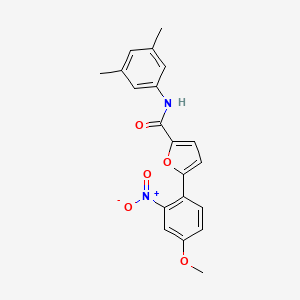
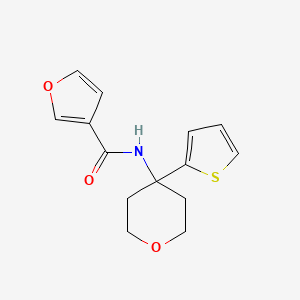
![4-bromo-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2915944.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
